3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone class, which is characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-bromobenzyloxy)ethanoyl chloride with Schiff bases in the presence of triethylamine and dichloromethane. This reaction yields 3-(2-bromobenzyloxy)azetidin-2-ones, which can be further transformed into the desired azetidinone through radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene .
Industrial Production Methods: For large-scale production, the synthesis can be optimized to avoid tedious and costly separation steps. For example, the use of l-threonine as an optically active source has been explored to improve the overall yield and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidin-2,3-diones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidinone ring is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like mercuric chloride and N-bromosuccinimide are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Conditions often involve the use of bases like lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include functionalized azetidinones, which can serve as intermediates for the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: It is explored for its potential in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. In the case of β-lactam antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
- 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
- 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one
- 3-Vinyl- and 3-isopropenyl-azetidin-2-ones
Uniqueness: 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxyphenyl groups contribute to its reactivity and potential as a versatile synthetic intermediate .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-4-6-9(16-2)7-5-8/h4-7,10-11H,3,13H2,1-2H3 |
InChI Key |
BZKNPULKHGDIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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